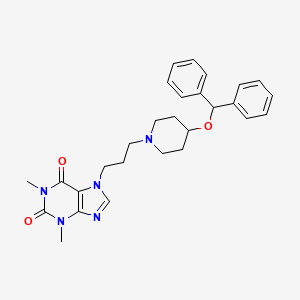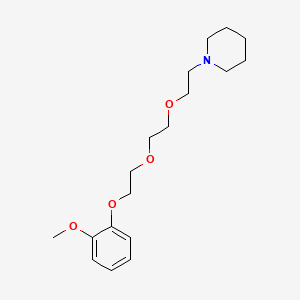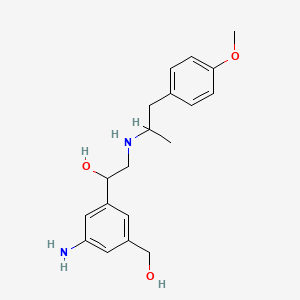![molecular formula C19H23N3O4 B1663355 (1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid CAS No. 96251-59-1](/img/structure/B1663355.png)
(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano-quinocarmycin is a synthetic derivative of quinocarmycin, a compound known for its potent antitumor properties. This compound is characterized by the presence of a cyano group, which enhances its biological activity and stability. Cyano-quinocarmycin has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various cyanation methods, such as the use of electrophilic cyanide-transfer reagents or transition metal-catalyzed cyanation reactions . The reaction conditions often require the presence of a suitable catalyst, such as palladium or nickel, and may involve the use of solvents like dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of cyano-quinocarmycin involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Cyano-quinocarmycin undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyano-quinocarmycin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of cyano-quinocarmycin involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The cyano group enhances the compound’s ability to intercalate into the DNA helix, thereby increasing its potency. Molecular targets include topoisomerase enzymes and various signaling pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Quinocarmycin: The parent compound, known for its antitumor properties.
Mitomycin C: Another quinone-based antitumor agent with a similar mechanism of action.
Doxorubicin: An anthracycline antibiotic with potent anticancer activity
Uniqueness: Cyano-quinocarmycin is unique due to the presence of the cyano group, which enhances its stability and biological activity compared to its parent compound, quinocarmycin. This modification allows for improved pharmacokinetic properties and increased efficacy in targeting cancer cells .
Properties
CAS No. |
96251-59-1 |
|---|---|
Molecular Formula |
C19H23N3O4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25) |
InChI Key |
YGWHMSNGVVTUIT-UHFFFAOYSA-N |
SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
Isomeric SMILES |
CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@@H](N3[C@H]2C#N)CO)C(=CC=C4)OC)C(=O)O |
Canonical SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |
Synonyms |
7-Cyanoquinocarcinol; (5R)-5,7,8,9,10,11,11aβ,12-Octahydro-5α-hydroxymethyl-7-cyano-13-methyl-4-methoxy-8β,11β-epiminoazepino[1,2-b]isoquinoline-10β-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


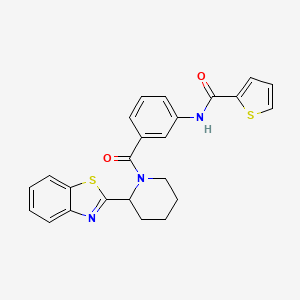
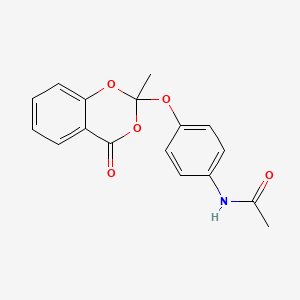
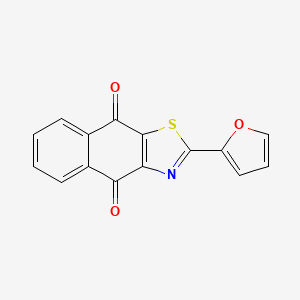
![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1663275.png)
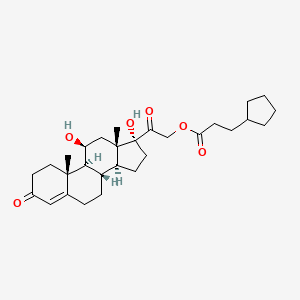
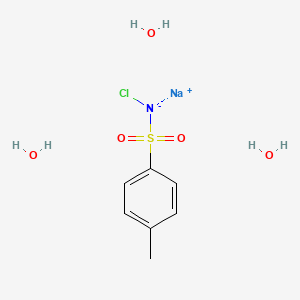
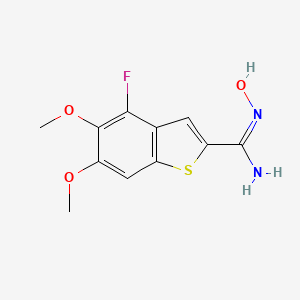
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)

